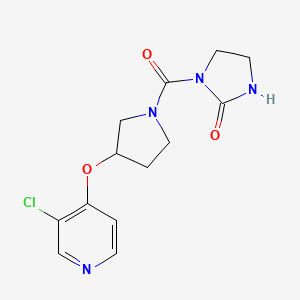

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a fascinating molecule with multiple applications in scientific research. It incorporates several functional groups, including a pyrrolidine ring, an imidazolidinone moiety, and a chloropyridine substituent, making it structurally complex and chemically versatile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can be accomplished through a multi-step process, typically involving the following key steps:

Chlorination: : Introduction of the chlorine atom into the pyridine ring.

Formation of the Pyrrolidine Ring: : This step can involve cyclization reactions of appropriate precursors under controlled conditions.

Attachment of the Carbonyl Group: : Using reagents like acid chlorides or anhydrides to introduce the carbonyl group.

Formation of Imidazolidinone: : This can be achieved through cyclization of a suitable precursor in the presence of a base.

Industrial Production Methods: : Industrial production might leverage more efficient, scalable processes:

Continuous Flow Synthesis: : For large-scale production, where reactions are carried out in a continuous manner, improving efficiency and yield.

Catalysis: : Using catalysts to speed up specific steps in the synthesis, reducing reaction times and costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at sites where the carbonyl or pyrrolidine groups are present.

Reduction: : It can be reduced under suitable conditions, potentially converting carbonyl to alcohols.

Substitution: : The chlorine on the pyridine ring can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate, chromium trioxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of alcohols.

Substitution: : Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Antipsychotic Properties

Research indicates that compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one may exhibit antipsychotic effects. In a study focusing on the treatment of schizophrenia and bipolar disorder, derivatives of this compound were shown to modulate neurotransmitter systems effectively, particularly dopamine and serotonin receptors . This suggests potential utility in developing new antipsychotic medications.

Inhibition of Deubiquitylating Enzymes (DUBs)

The compound has been explored for its ability to inhibit deubiquitylating enzymes, which play a significant role in cellular regulation and protein degradation. By inhibiting these enzymes, the compound could potentially alter cellular signaling pathways, making it a candidate for cancer therapy where DUBs are often dysregulated .

Modulation of Kinase Activity

In the context of cancer research, compounds derived from this chemical framework have been investigated as modulators of cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth and proliferation. The structure-based design approach has led to the development of selective small-molecule inhibitors that show promise in preclinical studies .

Case Studies

Mecanismo De Acción

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through interactions with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors, altering their function through binding interactions.

Molecular Targets and Pathways

Enzymes: It can act as an inhibitor or modulator.

Receptors: Binding to specific receptors can influence signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Other Compounds

Compared to other pyrrolidine or imidazolidinone derivatives, this compound's chloropyridine moiety can enhance its reactivity and potential biological activity.

Its unique structure allows for specific interactions that might not be achievable with other compounds.

List of Similar Compounds

1-(3-Pyridyl)pyrrolidine-1-carbonylimidazolidin-2-one

1-(3-Chloropyridin-4-yl)pyrrolidine-1-carbonylimidazolidin-2-one

Imidazolidin-2-one derivatives with various substitutions on the pyrrolidine ring.

This is just the tip of the iceberg! The compound's real-world potential is extensive, making it a subject of continual research and industrial interest.

Actividad Biológica

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This includes a pyrrolidine moiety, a chloropyridine group, and an imidazolidinone ring, which contribute to its unique biological properties.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the chloropyridine and pyrrolidine groups enhances its binding affinity and selectivity towards these targets.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with structural similarities exhibited IC50 values around 4 nM against PARP-1 and PARP-2, indicating potent anticancer activity comparable to established drugs like veliparib .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of deubiquitylating enzymes (DUBs), which play crucial roles in protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells .

Case Studies

- Study on Anticancer Activity : A series of benzimidazole carboxamide derivatives were synthesized and tested for their anticancer properties. Compounds similar to this compound showed promising results with significant cytotoxicity against breast cancer cell lines .

- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits specific DUBs, leading to decreased cell proliferation in cancer models. The structure-activity relationship (SAR) analysis indicated that modifications to the chloropyridine group significantly influence inhibitory potency .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXVWVNFGWGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.